N-Phenylpyridine-4-sulfonamide is a sulfonamide compound characterized by the presence of a sulfonamide group attached to a phenyl and pyridine moiety. This compound is part of a broader class of sulfonamides, which are known for their antibacterial properties and are widely used in medicinal chemistry. The general structure can be represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
N-Phenylpyridine-4-sulfonamide can be synthesized through various chemical reactions involving sulfonyl chlorides and amines. The compound has been studied in multiple research contexts, including its synthesis, structural properties, and biological activities.
This compound belongs to the class of sulfonamides, which are organic compounds containing a sulfonamide group (-SO2NH2) attached to an aromatic or aliphatic amine. Sulfonamides are primarily recognized for their role as antibacterial agents.
The synthesis of N-Phenylpyridine-4-sulfonamide typically involves the reaction of pyridine derivatives with sulfonyl chlorides. A common method includes:
The reaction usually requires a solvent like dimethyl sulfoxide or dichloromethane and may involve heating to facilitate the reaction. The final product can be purified through crystallization or chromatography methods.
The molecular structure of N-Phenylpyridine-4-sulfonamide features a pyridine ring substituted at the 4-position with a sulfonamide group and a phenyl group. The specific arrangement allows for potential interactions with biological targets.
Key structural data includes:
N-Phenylpyridine-4-sulfonamide can participate in various chemical reactions:
These reactions often require specific conditions (e.g., temperature, pH) to proceed efficiently and may yield diverse derivatives that can enhance biological activity.
The mechanism of action for N-Phenylpyridine-4-sulfonamide is primarily linked to its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. By blocking this enzyme, the compound disrupts bacterial growth and proliferation.
Studies have shown that similar sulfonamides exhibit effective binding affinities towards target enzymes, making them valuable in antibacterial drug development.
N-Phenylpyridine-4-sulfonamide has several applications:
N-Phenylpyridine-4-sulfonamide belongs to the tertiary sulfonamide classification, characterized by the direct attachment of the sulfonyl group (-SO₂-) to the pyridine nitrogen at the 4-position and aniline nitrogen via an N-S bond. Key identifiers include:
Structurally, it diverges from classical primary antibacterial sulfonamides (e.g., sulfamethazine) by lacking the critical N4-arylamine group (-SO₂-NH-C₆H₄-NH₂). This absence is pharmacologically significant, as the arylamine moiety is associated with hypersensitivity reactions in traditional sulfa drugs [4] [8]. The molecule adopts a distorted tetrahedral geometry around the sulfur atom, with the pyridine ring contributing to a dipole moment of 2.38 D (calculated) that influences binding interactions [9].
Table 1: Structural Characterization of N-Phenylpyridine-4-sulfonamide and Related Derivatives
Compound Name | CAS Registry | Molecular Formula | Structural Class |
---|---|---|---|
N-Phenylpyridine-4-sulfonamide | 721-76-6 | C₁₁H₁₀N₂O₂S | Tertiary sulfonamide |
2-Amino-N-phenylpyridine-4-sulfonamide | 55043802 | C₁₁H₁₁N₃O₂S | Primary sulfonamide |
4-Amino-N-methyl-N-phenylpyridine-3-sulfonamide | 64276492 | C₁₂H₁₃N₃O₂S | N-alkylated tertiary sulfonamide |
The genesis of sulfonamide therapeutics traces to Gerhard Domagk’s 1935 discovery of prontosil, the first systemic antibacterial agent. Early sulfonamides (e.g., sulfanilamide) functioned as dihydropteroate synthase (DHPS) inhibitors, exploiting bacterial folate synthesis vulnerabilities [4] [8]. However, their structural limitations—notably the hypersensitivity linked to the N4-arylamine—drove innovation toward heterocyclic-modified derivatives.
N-Phenylpyridine-4-sulfonamide epitomizes the third-generation evolution of sulfonamides, where the pyridine ring replaces traditional six-membered heterocycles (e.g., pyrimidine in sulfadiazine). This shift aligns with two pivotal advances:
Table 2: Evolution of Sulfonamide Therapeutics Featuring Pyridine Moieties
Generation | Time Period | Key Examples | Therapeutic Limitations | Modern Innovations |
---|---|---|---|---|
First (Prontosil) | 1930s–1940s | Sulfanilamide | Hypersensitivity; bacterial resistance | N/A |
Second (Heterocyclic) | 1950s–2000s | Sulfadiazine (pyrimidine) | Narrow spectrum; toxicity | Pyridine ring substitution |
Third (Pyridine-hybrid) | 2010s–present | N-Phenylpyridine-4-sulfonamide | Under exploration | Targeted delivery; enzyme specificity |
The 4-pyridinyl group in N-Phenylpyridine-4-sulfonamide confers distinct advantages over classical benzenesulfonamides or other heterocyclic systems:
Electronic and Steric Modulation
Biological Interactions
Synthetic Versatility
Table 3: Impact of Pyridine Substitution on Physicochemical Properties
Property | N-Phenylpyridine-4-sulfonamide | Classical Sulfanilamide | Biological Advantage |
---|---|---|---|
Dipole Moment (D) | 4.12 (cal.) | 2.67 | Enhanced target affinity |
logP (Calculated) | 1.84 | 0.89 | Balanced membrane permeability |
Hydrogen Bond Acceptors | 4 | 2 | Multipoint enzyme binding |
pKa (Sulfonamide NH) | 8.2 | 10.4 | Reduced crystalluria risk |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 387825-07-2
CAS No.: